molecular formula C12H13ClN2O B1583987 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 52191-26-1

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No. B1583987
CAS RN: 52191-26-1
M. Wt: 236.7 g/mol
InChI Key: VUOXPQXFKCXXFF-UHFFFAOYSA-N
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Description

“2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound . It has a molecular formula of C12H13ClN2O and a molecular weight of 236.7 .


Physical And Chemical Properties Analysis

“2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a solid . It has a molecular weight of 236.7 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antiallergic Agents

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide and its derivatives have been explored as potential antiallergic compounds. Research by Menciu et al. (1999) demonstrated the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which showed significant antiallergic potency. One compound from this series was notably more potent than the reference antiallergic drug, astemizole, in an ovalbumin-induced histamine release assay (Menciu et al., 1999).

Chemical Synthesis and Characterization

Studies have focused on the synthesis and characterization of compounds related to 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide. Helliwell et al. (2011) discussed the reaction of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propanedial with hydroxylamine, leading to compounds with potential for further chemical applications (Helliwell et al., 2011).

Antimicrobial Activity

Compounds derived from 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide have been evaluated for antimicrobial properties. Muralikrishna et al. (2014) synthesized and characterized a series of acetohydrazide derivatives for their antimicrobial activity. These compounds showed promise in antimicrobial applications, potentially offering a new class of agents to combat microbial resistance (Muralikrishna et al., 2014).

Antioxidant Properties

The antioxidant properties of derivatives of 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide have been a subject of interest. Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. They found that these compounds exhibited significant antioxidant properties, highlighting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOXPQXFKCXXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342524
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide

CAS RN

52191-26-1
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TN Van, P Claes, N De Kimpe - Synlett, 2013 - thieme-connect.com
Various ketopiperazines were synthesized as (cyclo)tryprostatin analogues. Construction of the skeleton started with a Pictet–Spengler reaction followed by acylation or alkylation of the …
Number of citations: 12 www.thieme-connect.com
R RB Oliveira, TB Brito, A Nepel, EV Costa… - Medicinal …, 2014 - ingentaconnect.com
Special attention has been given to the mosquito Aedes aegypti Linn. (Diptera: Culicidae) owing to numerous dengue epidemic outbreaks worldwide. Failure to control vector spreading …
Number of citations: 14 www.ingentaconnect.com
R Minkwitz, M Meldal - QSAR & Combinatorial Science, 2005 - Wiley Online Library
A new photolabile backbone amide handle has been developed for the synthesis of a melanocortin subtype‐4 receptor (MCR4) agonist library in the solid phase. This traceless linker …
Number of citations: 15 onlinelibrary.wiley.com
ÂCF Costa, SCH Cavalcanti… - Journal of Applied …, 2019 - Wiley Online Library
The leaf‐cutting ants of the genus Atta are of extreme importance for agriculture and forestry. Few active products can be employed to control these pests and, therefore, the discovery of …
Number of citations: 7 onlinelibrary.wiley.com

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